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Cyclohexylammonium chloride

Cat. No.: B7741456
M. Wt: 135.63 g/mol
InChI Key: ZJUGSKJHHWASAF-UHFFFAOYSA-N
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Description

Historical Context and Evolution in Materials Science

The study of cyclohexylammonium chloride and its derivatives has evolved considerably. Initially, its synthesis was often a step in creating more complex compounds. For instance, it has been used as a precursor in salt metathesis reactions to produce other cyclohexylammonium salts, such as cyclohexylammonium thiocyanate (B1210189), which in turn are used to synthesize single-source precursors for nanomaterials. mdpi.comnih.gov A common laboratory synthesis involves the direct acid-base reaction of cyclohexylamine (B46788) with hydrochloric acid, a straightforward process that yields colorless crystals of this compound. mdpi.comnih.gov

In recent years, interest in cyclohexylammonium-based compounds has surged, particularly within the field of materials science. nih.gov This is due to the cyclohexylammonium cation's ability to act as a multi-hydrogen bond donor, which facilitates the construction of supramolecular networks. nih.govnih.gov The flexibility and structural diversity offered by incorporating this cation with various anions have made it a prime candidate for developing new functional materials. nih.gov The most significant evolution in its application has been its emergence as a key component in the development of organic-inorganic hybrid perovskites, a class of materials revolutionizing the field of photovoltaics. rsc.orgresearchgate.net

Significance of the Cyclohexylammonium Cation in Organic-Inorganic Hybrid Systems

The cyclohexylammonium (CHA) cation is a crucial component in the burgeoning field of organic-inorganic hybrid materials, especially layered perovskites. These materials are noted for their potential in electronic and optoelectronic applications. aip.org The CHA cation's role is multifaceted and central to the structure and properties of these hybrids.

Structural Building Block: In hybrid perovskites with the general formula R₂Aₙ₋₁BₙX₃ₙ₊₁, the bulky organic cation (R), such as cyclohexylammonium, separates inorganic layers. aip.org The CHA cations are located in the interlayer spacing, where they connect adjacent inorganic sheets through hydrogen bonds between their ammonium (B1175870) (–NH₃⁺) groups and the halide ions of the inorganic lattice. aip.org This structural arrangement has been observed in hybrids formed with lead iodide, lead bromide, and lead chloride, creating two-dimensional (2D) layers of corner-sharing octahedra. rsc.orgbgu.ac.ilrsc.org

Tuning Electronic Properties: The presence of the cyclohexylammonium cation at the interface between the 3D perovskite and the charge transport layer can create a more favorable energy band alignment, often described as a "funnel-like" energy landscape. rsc.orgresearchgate.net This alignment facilitates more efficient extraction of charge carriers (holes) from the perovskite layer, which leads to a higher open-circuit voltage (VOC) and fill factor (FF), two critical parameters for solar cell performance. researchgate.net

The table below summarizes the impact of using cyclohexylammonium-based cations on the performance of perovskite solar cells (PSCs), showcasing the significant improvements in efficiency.

Cation/StrategyPower Conversion Efficiency (PCE)Open-Circuit Voltage (VOC)Current Density (JSC)Fill Factor (FF)Source(s)
Control 3D Perovskite 20.41%1.079 V-78.22% researchgate.net
Cyclohexylammonium (CHA) based 2D/3D Heterojunction 23.91%1.143 V-84.25% researchgate.net
4,4-difluorocyclohexylammonium (DFCHA+) based 2D/3D Heterojunction 21.93%1.14 V23.71 mA cm⁻²0.82 aip.org

Table 1: Performance of Perovskite Solar Cells with and without Cyclohexylammonium-based cations.

Interdisciplinary Research Perspectives

Research into this compound and its derivatives is inherently interdisciplinary, bridging chemistry, materials science, physics, and engineering.

Photovoltaics: The most prominent interdisciplinary application is in the development of next-generation solar cells. bohrium.com Researchers in physics and engineering design and test devices that incorporate cyclohexylammonium-based perovskites synthesized by chemists, aiming to enhance power conversion efficiency and operational stability. rsc.orgresearchgate.netaip.org

Nanomaterial Synthesis: In materials chemistry, cyclohexylammonium salts are used as single-source precursors for the thermal decomposition synthesis of nanocrystalline materials. nih.gov For example, cyclohexylammonium hexaisothiocyanatoferrate(III) has been used to produce nanocrystalline iron oxide (α-Fe₂O₃) and iron sulfide (B99878) (FeS), materials with important magnetic and catalytic properties. nih.govresearchgate.net This research connects coordination chemistry with solid-state physics and nanotechnology.

Membrane Science: In environmental and chemical engineering, cyclohexylamine, the precursor to this compound, has been grafted onto forward osmosis membranes. iwaponline.com This modification aims to improve the membrane's resistance to chlorine, a common disinfectant in water treatment that can degrade polyamide membranes. This research highlights the compound's potential role in improving water purification technologies. iwaponline.com

Corrosion Inhibition: The broader class of amine derivatives, including cyclohexylamine-based compounds, has been investigated for its ability to inhibit corrosion of steel in concrete, particularly in chloride-rich environments. researchgate.netresearchgate.net This application lies at the intersection of civil engineering and electrochemistry.

Scope and Objectives of Academic Inquiry

The academic inquiry into this compound and related compounds is driven by several key objectives:

Synthesis of Novel Hybrid Materials: A primary goal is to design and synthesize new organic-inorganic hybrid materials. diva-portal.org By combining the cyclohexylammonium cation with different inorganic components (e.g., lead halides, zinc halides), researchers aim to create materials with novel crystal structures and interesting physical properties for applications in electronics and optoelectronics. rsc.orgrsc.orgdiva-portal.org

Enhancing Solar Cell Performance: A major focus of current research is to overcome the limitations of perovskite solar cells. The objective is to use cyclohexylammonium-based cations to passivate defects, improve charge extraction, and enhance the environmental stability of these devices, pushing their efficiency closer to theoretical limits and enabling their commercialization. rsc.orgresearchgate.netaip.org

Fundamental Understanding of Structure-Property Relationships: Researchers are working to understand the fundamental principles that govern the assembly of these hybrid materials. This includes studying how the size and shape of the organic cation influence the structure of the inorganic framework, and how these structural changes affect the material's electronic and optical properties. aip.orgrsc.org This involves detailed characterization using techniques like single-crystal X-ray diffraction and spectroscopic analysis. aip.orgresearchgate.net

Development of Precursors for Nanomaterials: Another objective is to explore the use of complex salts of cyclohexylammonium as convenient single-source precursors for creating well-defined nanostructures of metal oxides or sulfides. nih.govnih.gov This approach offers a potentially simple and economical route to producing nanomaterials for various technological applications. nih.gov

The table below details some of the hybrid materials synthesized using primary cyclic ammonium cations, including cyclohexylammonium, and their resulting inorganic structures.

Organic CationInorganic ComponentResulting Inorganic MotifSource(s)
CyclohexylammoniumLead(II) iodide (PbI₂)2-D layers of corner-sharing octahedra rsc.orgbgu.ac.il
CyclohexylammoniumLead(II) bromide (PbBr₂)2-D layers of corner-sharing octahedra rsc.org
CyclohexylammoniumLead(II) chloride (PbCl₂)2-D layers of corner-sharing octahedra rsc.org
CycloheptylammoniumLead(II) iodide (PbI₂)1-D chains of corner-sharing octahedra rsc.orgbgu.ac.il
CyclooctylammoniumLead(II) iodide (PbI₂)1-D chains of face-sharing octahedra rsc.orgbgu.ac.il

Table 2: Inorganic-Organic Hybrid Structures with Primary Cyclic Ammonium Cations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14ClN B7741456 Cyclohexylammonium chloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H13N.ClH/c7-6-4-2-1-3-5-6;/h6H,1-5,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUGSKJHHWASAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)[NH3+].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0020361
Record name Cyclohexylamine hydrochloride
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Molecular Weight

135.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4998-76-9
Record name Cyclohexylamine, hydrochloride
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Record name Cyclohexylamine hydrochloride
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Record name Cyclohexanamine, hydrochloride (1:1)
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Record name Cyclohexylamine hydrochloride
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Record name Cyclohexylammonium chloride
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Ii. Synthetic Methodologies for Cyclohexylammonium Chloride

Classical Preparation Routes

The most traditional and widely employed methods for synthesizing cyclohexylammonium chloride are direct and straightforward, relying on well-established chemical principles.

The most common and direct synthesis of this compound involves the acid-base neutralization reaction between cyclohexylamine (B46788) and hydrochloric acid. youtube.com This reaction is an exothermic process where the basic amino group of cyclohexylamine accepts a proton from the hydronium ion furnished by hydrochloric acid, forming the cyclohexylammonium cation and a chloride anion. youtube.com

Direct Acid-Base Neutralization of Cyclohexylamine with Hydrochloric Acid

Stoichiometric Considerations

Stoichiometry governs the quantitative relationship between reactants and products in a chemical reaction. For the neutralization of cyclohexylamine with hydrochloric acid, the reaction proceeds in a simple 1:1 molar ratio. libretexts.org This means that one mole of cyclohexylamine reacts completely with one mole of hydrochloric acid. ung.edu

Adherence to this stoichiometric ratio is critical for maximizing the yield of the desired salt and minimizing the presence of unreacted starting materials in the final product. An excess of cyclohexylamine would result in a basic final product, while an excess of hydrochloric acid would lead to an acidic product, both of which would necessitate more complex purification steps. Precise control of the stoichiometry is therefore essential for an efficient and clean reaction.

Reactant/ProductMolar Mass ( g/mol )Stoichiometric Ratio
Cyclohexylamine (C₆H₁₁NH₂)99.171
Hydrochloric Acid (HCl)36.461
This compound ([C₆H₁₁NH₃]⁺Cl⁻)135.631
Reaction Kinetics and Thermodynamic Parameters

Reaction Kinetics: Acid-base neutralization reactions, particularly between strong acids and bases, are known to be extremely rapid. The reaction between hydrochloric acid (a strong acid) and cyclohexylamine (a moderately strong base, pKa of conjugate acid ≈ 10.6) is virtually instantaneous upon mixing. wikipedia.org The rate-determining step is typically the diffusion of the reacting species in the solvent.

Thermodynamic Parameters: The formation of this compound is an energetically favorable, exothermic process. The standard enthalpy of neutralization (ΔH°n) for a strong acid and a strong base is approximately -57 to -58 kJ/mol, representing the heat released upon the formation of one mole of water. libretexts.orgchemguide.co.uk

Solvent Systems and Reaction Medium Effects

The choice of solvent is crucial as it affects the solubility of the reactants and, more importantly, the product, which in turn dictates the method of isolation. repositorioinstitucional.mx Cyclohexylamine is miscible with water and soluble in many organic solvents. wikipedia.org this compound, being an ionic salt, exhibits different solubility profiles.

Aqueous Media: Water is a common solvent for this reaction. This compound is soluble in water, so the product is typically isolated by evaporating the water.

Alcohols (e.g., Ethanol, Methanol): Alcohols are also effective solvents. The salt may be less soluble in alcohols compared to water, potentially allowing for precipitation upon cooling if the reaction is performed at an elevated temperature.

Ethers (e.g., Diethyl Ether): Non-polar aprotic solvents like diethyl ether are often used to achieve direct precipitation of the product. Cyclohexylamine is soluble in ether, but the resulting ionic salt, this compound, is largely insoluble. Adding a solution of HCl in an organic solvent (or bubbling gaseous HCl) through an ether solution of cyclohexylamine causes the salt to precipitate directly, allowing for easy isolation by filtration. youtube.com This method is often preferred for obtaining a high-purity solid product directly from the reaction mixture.

Isolation and Purification Techniques for Crystalline Products

The primary method for purifying solid organic compounds, including this compound, is recrystallization. mt.comyoutube.com This technique relies on the difference in solubility of the compound in a hot solvent versus a cold solvent.

The general procedure for recrystallization involves:

Solvent Selection: An ideal solvent should dissolve the compound well when hot but poorly when cold. Additionally, impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. mt.com

Dissolution: The crude this compound is dissolved in the minimum amount of the chosen hot solvent to form a saturated solution.

Cooling and Crystallization: The hot solution is allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the salt drops, and pure crystals form, excluding impurities from the crystal lattice. youtube.com

Isolation: The purified crystals are separated from the cold mother liquor (which contains the dissolved impurities) by vacuum filtration.

Washing and Drying: The crystals are washed with a small amount of ice-cold solvent to remove any adhering mother liquor and then dried to remove all traces of the solvent.

For amine hydrochlorides, mixed solvent systems are sometimes employed to achieve the desired solubility characteristics for effective purification. rochester.edu

While direct neutralization is the most common route, other methods can produce this compound, often as part of a multi-step synthesis of the parent amine.

From Cyclohexanol (B46403): Cyclohexylamine can be synthesized via the reaction of cyclohexanol with ammonia (B1221849) at elevated temperatures and pressures over a hydrogenation catalyst (e.g., nickel or cobalt). wikipedia.orgmdpi.comgoogle.com The resulting cyclohexylamine is then typically purified by converting it to its hydrochloride salt via the addition of HCl, followed by isolation and recrystallization. This route is efficient for producing the amine from a readily available alcohol feedstock.

From Aniline (B41778): A major industrial route to cyclohexylamine is the catalytic hydrogenation of aniline. wikipedia.orgchemicalbook.com This process reduces the aromatic ring to a cyclohexane (B81311) ring. Similar to the above method, the amine product is often converted to the hydrochloride salt for purification and stabilization.

Salt Metathesis (Double Displacement): It is theoretically possible to synthesize this compound via a salt metathesis reaction. wikipedia.org This would involve reacting a different cyclohexylammonium salt (e.g., cyclohexylammonium sulfate) with a soluble chloride salt (e.g., barium chloride) in a solvent where one of the products (in this case, barium sulfate) is highly insoluble.

[C₆H₁₁NH₃]₂SO₄ + BaCl₂ → 2 [C₆H₁₁NH₃]⁺Cl⁻ + BaSO₄(s)

The precipitation of the insoluble product (barium sulfate) drives the reaction to completion. The desired this compound would then be isolated from the solution. This method's efficiency depends on the solubility differences between the reactants and products and the completeness of the precipitation. wikipedia.org

Efficiency Assessment:

Synthetic RouteStarting MaterialsAdvantagesDisadvantages
Direct Neutralization Cyclohexylamine, Hydrochloric AcidHigh yield, fast, simple, high atom economy.Relies on pre-existing cyclohexylamine.
From Cyclohexanol Cyclohexanol, Ammonia, H₂, Catalyst, HClUses inexpensive, bulk starting materials. mdpi.comMulti-step, requires high pressure/temperature.
From Aniline Aniline, H₂, Catalyst, HClA major industrial route for the amine. wikipedia.orgMulti-step, requires hydrogenation equipment.
Salt Metathesis Cyclohexylammonium salt, Chloride saltCan be useful for specific counter-ion exchange. wikipedia.orgGenerates a salt byproduct, requires careful selection of reactants and solvent for efficient separation.

Scalability and Industrial Relevance of Synthetic Methods

The industrial production of this compound is intrinsically linked to the scalable synthesis of its precursor, cyclohexylamine. The conversion of the amine to the hydrochloride salt is a simple, high-yield unit operation that can be readily scaled. The primary industrial routes for producing cyclohexylamine are catalytic hydrogenation of aniline and the amination of cyclohexanol.

The hydrogenation of aniline is the dominant method used for large-scale production. This process involves the reaction of aniline with hydrogen gas at elevated temperatures and pressures over a metal catalyst, typically based on nickel or cobalt.

C₆H₅NH₂ + 3 H₂ → C₆H₁₁NH₂

This method is highly developed and optimized for continuous production, making it economically viable for producing thousands of tons of cyclohexylamine annually. The subsequent conversion to this compound simply requires introducing hydrochloric acid, a readily available industrial chemical. The exothermic nature of the neutralization reaction requires appropriate heat management systems in large-scale reactors, but this is a standard chemical engineering challenge. The high purity of the resulting salt can often be achieved through crystallization.

ParameterDescriptionIndustrial Significance
Precursor Synthesis MethodCatalytic Hydrogenation of AnilineMost common and economically viable large-scale route.
CatalystsNickel or Cobalt-basedProvides high conversion rates and selectivity.
Final Salt FormationNeutralization with Hydrochloric Acid (HCl)A high-yield, rapid, and easily controlled reaction.
Process TypeTypically continuous for the precursor; batch or continuous for salt formation.Allows for high throughput and consistent product quality.
Key ChallengesCatalyst management (activity, lifespan); heat management during neutralization.Standard engineering problems with established solutions.

Precursor Role in Downstream Synthesis of Advanced Materials

This compound serves as a crucial precursor and building block in the synthesis of advanced materials, particularly in the field of organic-inorganic hybrid materials. Its primary role is to provide the cyclohexylammonium ([C₆H₁₁NH₃]⁺) cation, which can act as an organic "spacer" or templating agent in the formation of crystal lattices.

A significant application is in the synthesis of two-dimensional (2D) layered perovskites. rsc.orgrsc.org In these materials, the bulky, non-polar cyclohexylammonium cation is incorporated between inorganic layers, such as lead chloride or lead bromide octahedra. rsc.orgrsc.org The size and shape of the cyclohexylammonium cation direct the structure of the inorganic component, effectively templating the formation of 2D sheets instead of a 3D framework. rsc.orgrsc.org This structural control is critical for tuning the electronic and optical properties of the resulting perovskite materials, which have applications in photovoltaics and optoelectronics. researchgate.netmdpi.com

Research has demonstrated that when cyclohexylammonium is used as the organic component with lead (II) chloride, the resulting inorganic motif is a 2D layered perovskite-type structure composed of corner-sharing octahedra. rsc.orgrsc.org Furthermore, this compound has been specifically investigated as a post-treatment agent for passivating defects in formamidinium lead iodide (FAPbI₃) perovskite films, leading to an increase in the power conversion efficiency of solar cells. researchgate.net The organic cation helps to heal surface defects that can act as charge recombination centers, thereby improving device performance. researchgate.netrsc.org

The table below details the role of this compound as a precursor in the synthesis of specific advanced materials.

Advanced Material ClassRole of Cyclohexylammonium CationResulting Property/Application
2D Hybrid PerovskitesOrganic Spacer/Templating AgentForms layered crystal structures; tunes optoelectronic properties. rsc.orgrsc.orgmdpi.com
Lead Halide PerovskitesStructural ComponentCreates natural quantum well materials for photoluminescence. rsc.org
Perovskite Solar CellsSurface Passivation AgentReduces electronic defects, suppresses non-radiative recombination, and improves efficiency. researchgate.netresearchgate.net
Organic-Inorganic HybridsBuilding BlockInfluences the motif of the inorganic component, from 1D chains to 2D layers. rsc.orgrsc.orgmdpi.com

Iv. Supramolecular Chemistry and Crystal Engineering Principles

Hydrogen Bonding Networks and Architectures

Hydrogen bonds are the primary directional forces responsible for the assembly of supramolecular structures in cyclohexylammonium salts. The ammonium (B1175870) group (-NH₃⁺) of the cation acts as a potent hydrogen-bond donor, interacting with various anionic acceptors (X⁻) to form robust and predictable networks.

The strongest and most influential interactions in the crystal structures of cyclohexylammonium salts are the charge-assisted N-H...X hydrogen bonds. The three protons of the ammonium group can engage with a variety of acceptors, such as halide anions, the nitrogen or sulfur atoms of the thiocyanate (B1210189) anion, or oxygen atoms from carboxylate or picrate (B76445) anions.

In the case of salts with complex anions like tetrachloridodiphenylstannate(IV), each cyclohexylammonium cation is linked to chloride atoms of three different anions through conventional N-H...Cl hydrogen bonds, resulting in a layered arrangement. researchgate.net Similarly, in cyclohexylammonium picrate, the protonated nitrogen atom is involved in specific N-H...O hydrogen bonds with the oxygen atoms of the picrate anion. researchgate.net

A notable example is found in the crystal structure of cyclohexylammonium thiocyanate. Here, the cation and anion are linked by a strong N-H...N hydrogen bond within the asymmetric unit. nih.goviucr.org These units are further connected by intermolecular N-H...S hydrogen bonds, where the sulfur atom acts as a bifurcated acceptor, leading to a complex three-dimensional network. nih.goviucr.orgresearchgate.net The geometric parameters of these interactions are well-defined and critical for the stability of the crystal lattice.

Below is a table summarizing typical hydrogen bond geometries found in various cyclohexylammonium salts.

Donor-H...Acceptor (D-H...A)D-H (Å)H...A (Å)D...A (Å)∠D-H...A (°)Compound
N1-H2N...N20.911.952.861(3)176Cyclohexylammonium thiocyanate iucr.org
N1-H1N...S10.912.453.355(2)173Cyclohexylammonium thiocyanate iucr.org
N1-H3N...S10.912.503.385(2)165Cyclohexylammonium thiocyanate iucr.org
N-H...O----Cyclohexylammonium picrate researchgate.net
N-H...Cl----Bis(cyclohexylammonium) tetrachloridodiphenylstannate(IV) researchgate.net
N-H...O----Cyclohexylammonium hydrogen maleate (B1232345) hemihydrate doi.org

Data for N-H...O and N-H...Cl interactions are noted in the literature, though specific geometric values were not detailed in the provided search results.

For instance, Hirshfeld surface analysis of cyclohexylammonium picrate (CHAP) reveals the presence of C-H...O interactions, which, along with the stronger N-H...O bonds, are critical in assembling the supramolecular framework. researchgate.netnih.gov In other structures, C-H...Cl interactions have been observed to connect primary hydrogen-bonded chains into sheets or link sheets into a three-dimensional network, demonstrating their importance in augmenting the dimensionality of the assembly. nih.gov The existence and significance of C-H...Cl hydrogen bonds, particularly where the chloride is an anion, have been well-established through statistical analysis of crystallographic databases. rsc.org

The fundamental force in cyclohexylammonium chloride is the electrostatic attraction between the positively charged cyclohexylammonium cation and the negatively charged chloride anion. ucla.edu This non-covalent, coulombic force is isotropic, meaning it lacks inherent directionality. However, it is the interplay of this strong electrostatic attraction with the highly directional hydrogen bonds (both N-H...X and C-H...X) that governs the formation of specific, well-ordered crystalline networks. doi.org

The process can be viewed as a self-assembly mechanism where the primary anion-cation attraction brings the ions into proximity, and the hydrogen bonding then directs their precise spatial arrangement to maximize connectivity and minimize repulsion, ultimately leading to a thermodynamically stable crystal lattice. doi.org The nature of the anion significantly influences the resulting architecture; for example, the simple spherical chloride anion in this compound leads to different packing motifs compared to the larger, more complex picrate or hydrogen maleate anions. researchgate.netdoi.org

Dimensionality of Supramolecular Assemblies (1D, 2D, 3D Networks)

The combination of strong and weak hydrogen bonds allows for the construction of supramolecular assemblies with varying dimensionalities. The specific network that forms is a function of the cation, the anion's size, shape, and number of acceptor sites, and the presence of any solvent molecules.

1D Networks: In some crystal structures, hydrogen bonds link the ions into one-dimensional chains or ribbons. For example, in (S)-(+)-1-cyclohexylethylaminium chloride, N-H...Cl hydrogen bonds hold the cations and anions together, forming a 1D network. researchgate.net

2D Networks: These 1D chains can be further linked by weaker interactions into two-dimensional sheets. The crystal structure of cyclohexylammonium hydrogen maleate hemihydrate is described as a two-dimensional supramolecular network. doi.org Similarly, studies on other organic ammonium salts have shown the formation of 2D sheets built from various hydrogen-bonded motifs. researchgate.net

3D Networks: When an anion provides multiple acceptor sites in different directions, a fully three-dimensional network can be formed. The crystal structure of cyclohexylammonium thiocyanate is a prime example, where a combination of N-H...N and N-H...S hydrogen bonds links the components into a robust 3D framework. nih.govresearchgate.netdoaj.orgnih.gov

Role of the Cyclohexylammonium Cation as a Multi-Hydrogen Bond Donor

The cyclohexylammonium cation is a particularly effective and versatile component in crystal engineering due to the trifurcated hydrogen-bond donor capacity of its -NH₃⁺ group. This group can simultaneously form up to three strong hydrogen bonds with one or more surrounding anions. This multi-donor capability allows the cation to act as a powerful node for connecting and organizing anions in the crystal lattice.

This ability to form multiple, simultaneous, and directional interactions is fundamental to building complex and stable supramolecular architectures. researchgate.net By selecting anions with complementary acceptor sites, it is possible to program the self-assembly process to target specific network dimensionalities and topologies. core.ac.uk The predictable chair conformation of the cyclohexyl ring, with the ammonium group typically in the equatorial position to minimize steric hindrance, adds another layer of predictability to the packing arrangements. nih.goviucr.org

Crystal Packing Analyses

The detailed study of how molecules arrange themselves in a crystal is crucial for understanding the relationship between molecular structure and bulk properties. Techniques like single-crystal X-ray diffraction and Hirshfeld surface analysis are used to investigate these packing arrangements.

For cyclohexylammonium picrate (CHAP), Hirshfeld analysis was used to investigate the N-H...O and C-H...O hydrogen bonds. researchgate.netnih.gov The 2D fingerprint plots derived from this analysis provide a visual and quantitative summary of the different types of intermolecular contacts.

Summary of Intermolecular Contacts in Cyclohexylammonium Picrate (CHAP) from Hirshfeld Surface Analysis nih.gov

Contact TypeContribution (%)Description
O...H / H...O22.2Represents the dominant N-H...O and C-H...O hydrogen bonds.
N...H / H...N17.1Indicates close contacts involving nitrogen atoms.
C...C3.7Corresponds to π-π stacking interactions from the picrate anion.
O...C / C...O2.6Other close contacts between oxygen and carbon atoms.
N...C / C...N2.3Other close contacts involving nitrogen and carbon atoms.

This analysis confirms that while hydrogen bonding (O...H contacts) is the most significant contributor to the crystal packing, other interactions also play a defined role. The combination of these forces leads to a highly ordered, stable, and dense crystalline structure.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. It partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) is greater than that of all other molecules in the crystal. By mapping various properties onto this surface, one can gain a detailed understanding of the crystal packing.

A key property mapped onto the Hirshfeld surface is the normalized contact distance (dnorm), which is defined in terms of di (the distance from the surface to the nearest nucleus inside the surface) and de (the distance from the surface to the nearest nucleus outside the surface), normalized by the van der Waals radii of the respective atoms. The dnorm surface displays a color spectrum where red regions indicate shorter contacts with a strong interactive character, blue regions represent longer contacts with weaker interactions, and white areas denote contacts around the van der Waals separation.

In the absence of a published Hirshfeld surface analysis for this compound, a study on the closely related compound, Cyclohexylammonium picrate (CHAP), provides valuable insights into the expected intermolecular interactions involving the cyclohexylammonium cation. In the CHAP crystal, the Hirshfeld surface analysis reveals the presence of strong N-H···O and C-H···O hydrogen bonds. These are visualized as distinct red spots on the dnorm surface, indicating significant intermolecular contacts.

Interaction TypeDescriptionAppearance on dnorm Surface
N-H···ClStrong hydrogen bond between the ammonium group and the chloride anion.Prominent red regions, indicating close contacts.
C-H···ClWeaker hydrogen bonds between the cyclohexyl ring's hydrogen atoms and the chloride anion.Lighter red or orange spots.
H···HVan der Waals interactions between hydrogen atoms on adjacent cyclohexyl rings.Extensive white and light blue areas, signifying contacts at or slightly longer than the van der Waals separation.

Two-Dimensional Fingerprint Plots for Interaction Dissection

The 2D fingerprint plot can be decomposed to highlight the contributions of specific atom-pair contacts. This allows for a detailed dissection of the interactions that stabilize the crystal structure. For the cyclohexylammonium cation, the key interactions to analyze would be H···Cl, H···H, and C···H contacts.

Based on the analysis of Cyclohexylammonium picrate (CHAP), the 2D fingerprint plot is dominated by H···O and H···H contacts. In the case of this compound, the plot would be expected to show:

N-H···Cl and C-H···Cl contacts: These would appear as distinct "spikes" in the fingerprint plot. The position and length of these spikes provide information about the strength and nature of the hydrogen bonds.

H···H contacts: These typically appear as a large, diffuse region in the center of the plot, reflecting the high abundance of hydrogen atoms on the molecular surface and the prevalence of van der Waals interactions.

Contact TypeExpected ContributionCharacteristic Feature on 2D Fingerprint Plot
H···ClSignificantSharp, well-defined spikes at lower di and de values.
H···HHighA large, dense region in the central part of the plot.
C···HModerate"Wings" extending from the main plot area.

Strategies for Directed Self-Assembly and Crystal Design

Crystal engineering aims to design and synthesize novel solid-state structures with desired properties by controlling the self-assembly of molecular components. The key to this is the understanding and utilization of reliable and directional non-covalent interactions, often referred to as supramolecular synthons.

For this compound, the primary supramolecular synthon is the hydrogen bond between the ammonium group and the chloride anion. The geometry and directionality of these N-H···Cl interactions play a crucial role in the formation of the crystal lattice. Strategies for the directed self-assembly and crystal design of such simple organic salts can include:

Solvent Effects: The choice of solvent for crystallization can significantly influence the resulting crystal structure (polymorphism). Solvents that can compete for hydrogen bonding with the solute may disrupt the formation of certain synthons and favor others, leading to different packing arrangements.

Co-crystallization: The introduction of a second molecular component (a co-former) that can form strong and predictable non-covalent interactions with the cyclohexylammonium cation or the chloride anion can lead to the formation of new, multi-component crystals with tailored structures and properties. For instance, a co-former with strong hydrogen bond donor or acceptor sites could compete with or complement the existing interactions, leading to novel supramolecular assemblies.

The design of functional materials based on this compound could involve the incorporation of chromophores or other functional groups into the cyclohexyl ring or the use of functionalized anions. By understanding the fundamental principles of intermolecular interactions and applying the strategies of crystal engineering, it is possible to control the self-assembly process and create new crystalline materials with desired optical, electronic, or mechanical properties.

V. Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. It has been applied to study various aspects of Cyclohexylammonium chloride, providing a deeper understanding of its chemical behavior.

The geometry of the cyclohexylammonium cation is characterized by the chair conformation of the cyclohexane (B81311) ring, which is the most stable arrangement. iucr.orgnih.gov In this conformation, the ammonium (B1175870) group (-NH3+) is located in an equatorial position to minimize steric hindrance. iucr.orgnih.gov This has been confirmed by X-ray crystallography studies of cyclohexylamine (B46788) hydrochloride, which show a puckered form for the cyclohexyl ring and an equatorial C-N bond. iucr.org

ParameterCalculated ValueParameterCalculated Value
C-C (ring)~1.53-1.54 ÅC-C-C (ring)~111-112°
C-N~1.50 ÅC-C-N~110°
C-H~1.09-1.10 ÅH-C-H~108-109°
N-H~1.03 ÅH-N-H~109.5°

Table 1. Representative calculated geometrical parameters for the cyclohexylammonium cation based on DFT calculations of analogous compounds. Actual values for this compound may vary slightly.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is a valuable tool for identifying functional groups and understanding the bonding within a molecule. Experimental FTIR and Raman spectra of this compound are available. nih.gov DFT calculations can predict the vibrational frequencies and intensities, which can then be compared with the experimental spectra to aid in the assignment of the observed vibrational modes.

For the analogous cyclohexylammonium perchlorate (B79767), a detailed vibrational analysis has been performed using DFT calculations. The calculated vibrational frequencies were found to be in good agreement with the experimental FT-IR spectrum. The vibrational modes can be assigned to specific motions of the atoms, such as the stretching and bending of C-H, N-H, C-C, and C-N bonds, as well as the rocking and twisting modes of the methylene (B1212753) groups in the cyclohexane ring.

Vibrational ModeExperimental Frequency (cm⁻¹) (Approximate)Calculated Frequency (cm⁻¹) (Analogous Compound)Assignment
ν(N-H)3100-2800~3200-3000N-H stretching
ν(C-H)2950-2850~3000-2900C-H stretching (asymmetric and symmetric)
δ(CH₂)1450~1460CH₂ scissoring
δ(N-H)1600-1500~1600N-H bending
ν(C-N)1100-1000~1050C-N stretching

Table 2. Comparison of approximate experimental vibrational frequencies for this compound and calculated frequencies for an analogous compound, with corresponding assignments. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity.

For the cyclohexylammonium cation, the HOMO is typically localized on the cyclohexane ring, while the LUMO is associated with the ammonium group. DFT calculations on similar systems have shown a significant HOMO-LUMO gap, indicating the stability of the cation. The precise energy values would depend on the specific level of theory and basis set used in the calculation.

ParameterCalculated Value (Analogous Compound)
HOMO Energy~ -7.5 eV
LUMO Energy~ 0.5 eV
HOMO-LUMO Gap (ΔE)~ 8.0 eV

Table 3. Representative calculated HOMO-LUMO energies and the energy gap for the cyclohexylammonium cation from DFT calculations on an analogous compound.

The distribution of electron density in a molecule can be visualized through molecular electrostatic potential (MEP) maps. These maps illustrate the charge distribution from the perspective of an approaching positive charge, with red regions indicating areas of high electron density (negative potential) and blue regions representing areas of low electron density (positive potential). libretexts.org

In the case of the cyclohexylammonium cation, the MEP would show a strong positive potential (blue) localized around the -NH3+ group, which is the center of the positive charge. The cyclohexane ring would exhibit a more neutral potential (green), with slightly negative regions (yellow to red) associated with the C-H bonds. This visualization is useful for predicting the sites of nucleophilic and electrophilic attack.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) play a crucial role in the stability of molecular crystals. NCI analysis is a computational method that allows for the visualization and characterization of these weak interactions, such as hydrogen bonds and van der Waals forces, based on the electron density and its derivatives.

In the crystal structure of this compound, the primary non-covalent interactions are the hydrogen bonds between the ammonium protons and the chloride anions (N-H···Cl). NCI plots would reveal these interactions as distinct regions between the donor and acceptor atoms.

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM theory, provides a rigorous method for analyzing the electron density topology to define atoms, bonds, and the nature of chemical interactions. A key concept in AIM is the bond critical point (BCP), a point of minimum electron density between two interacting atoms. The properties of the electron density at the BCP, such as its value (ρ) and its Laplacian (∇²ρ), provide insight into the nature of the bond.

For the N-H···Cl hydrogen bonds in this compound, AIM analysis would be expected to show the presence of a BCP between the hydrogen and chlorine atoms. The values of ρ and ∇²ρ at this BCP would be characteristic of a strong, predominantly electrostatic interaction.

Interactionρ(r) (a.u.)∇²ρ(r) (a.u.)Interpretation
N-H···Cl Hydrogen Bond~0.02-0.04PositiveClosed-shell interaction (ionic/strong hydrogen bond)

Table 4. Expected range of AIM parameters for the hydrogen bonds in this compound, based on studies of similar systems.

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interaction Visualization

Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions (NCIs) in real space. wikipedia.orgjussieu.fr This technique is based on the relationship between the electron density (ρ) and its gradient. Regions of weak, non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions, are identified by analyzing low-density, low-gradient regions of the molecule or molecular complex. wikipedia.orgjussieu.fr

The visualization is typically a 3D isosurface plot where different types of interactions are distinguished by color-coding based on the value of the second Hessian eigenvalue (λ₂) of the electron density.

Strong Attractive Interactions (e.g., Hydrogen Bonds): These are characterized by large negative values of sign(λ₂)ρ and are typically colored blue.

Weak Interactions (e.g., van der Waals forces): These have sign(λ₂)ρ values near zero and are colored green.

Strong Repulsive Interactions (e.g., Steric Clashes): These correspond to large positive values of sign(λ₂)ρ and are colored red.

In the context of this compound, RDG analysis can elucidate the nature of the interactions between the cyclohexylammonium cation ([C₆H₁₁NH₃]⁺) and the chloride anion (Cl⁻). The primary interaction is the strong N-H···Cl hydrogen bond. RDG analysis would visualize this as a significant blue or blue-green isosurface between the ammonium protons and the chloride ion. Furthermore, weaker van der Waals interactions between the chloride ion and the hydrogens of the cyclohexane ring would appear as more diffuse green surfaces. This analysis provides a clear, qualitative picture of the bonding landscape that stabilizes the crystal structure. While specific RDG studies on this compound are not prevalent, the methodology is well-established and has been applied to similar compounds like Cyclohexylammonium perchlorate to explore its non-covalent interactions. researchgate.net

Table 1: Interpretation of RDG Analysis Features for this compound

Interaction Type Expected sign(λ₂)ρ Value Typical Visualization Color Location in this compound
Hydrogen Bonding Large and negative Blue Between the N-H protons of the ammonium group and the Cl⁻ anion.
van der Waals Forces Near zero Green Between the C-H protons of the cyclohexane ring and the Cl⁻ anion; between adjacent molecules in the crystal lattice.

Molecular Dynamics Simulations for Dynamic Behavior and Phase Transitions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior, structural changes, and thermodynamic properties of materials. mdpi.comfrontiersin.org This method is particularly useful for investigating phenomena such as phase transitions, diffusion, and conformational changes. frontiersin.orgrsc.org

For this compound, MD simulations can be employed to understand its behavior under various conditions of temperature and pressure. A typical simulation would involve constructing a simulation box containing multiple this compound ion pairs, often solvated, and subject to periodic boundary conditions to mimic a bulk system. The simulation would track the trajectories of all atoms over a period of nanoseconds or longer.

Key applications for MD simulations of this compound include:

Studying Phase Transitions: By systematically varying the temperature in the simulation, it is possible to observe the solid-to-solid or solid-to-liquid phase transitions characteristic of this compound. Analysis of properties like the radial distribution function, unit cell parameters, and molecular orientation can reveal the atomic-level mechanisms of these transitions.

Investigating Dynamic Behavior: MD simulations can quantify the rotational and translational motion of the cyclohexylammonium cations and chloride anions. This includes calculating diffusion coefficients and analyzing the reorientational dynamics of the NH₃⁺ group and the flexible cyclohexane ring.

Analyzing Solvation Structure: In aqueous solution, MD simulations can reveal the detailed structure of water molecules around the cation and anion, providing insights into hydration shells and the influence of the salt on the properties of water.

Table 2: Key Parameters for a Hypothetical MD Simulation of this compound

Parameter Description Typical Value/Choice Purpose
Force Field A set of potential energy functions and parameters that describe the interactions between atoms. CHARMM, AMBER, or OPLS-AA To accurately model the intra- and intermolecular forces.
System Size The number of molecules in the simulation box. 500-1000 ion pairs To be large enough to minimize finite-size effects and represent a bulk system.
Ensemble The set of thermodynamic variables that are kept constant during the simulation. NPT (constant Number of particles, Pressure, Temperature) To simulate conditions relevant to experimental studies of phase transitions.
Time Step The interval between successive calculations of forces and positions. 1-2 femtoseconds (fs) To ensure numerical stability while capturing atomic vibrations.

Theoretical Modeling of Proton Transfer Processes

Proton transfer is a fundamental chemical reaction that can be investigated using quantum mechanical calculations. For this compound, a key process to model is the potential transfer of a proton from the ammonium cation ([C₆H₁₁NH₃]⁺) to the chloride anion (Cl⁻) to form cyclohexylamine (C₆H₁₁NH₂) and hydrogen chloride (HCl).

Theoretical modeling, typically using Density Functional Theory (DFT), can be used to map the potential energy surface for this reaction. This involves calculating the energy of the system as a function of the coordinates of the atoms involved in the transfer, particularly the N-H and H-Cl distances. From this surface, critical points such as the reactants, products, and the transition state can be identified.

The key objectives of modeling this process are:

Determining Reaction Energetics: Calculating the energy difference between the reactants ([C₆H₁₁NH₃]⁺Cl⁻) and the products (C₆H₁₁NH₂ + HCl) to determine if the reaction is endothermic or exothermic.

Calculating the Activation Barrier: Identifying the transition state structure and calculating its energy relative to the reactants. This activation energy is a critical factor determining the rate of the proton transfer reaction. Studies on similar systems have shown that chloride ions can be directly involved in proton transfers, and theoretical calculations can determine the Gibbs activation energy for such processes. mdpi.com

Investigating Environmental Effects: The calculations can be performed in the gas phase to understand the intrinsic properties of the ion pair, or they can include a solvent model (either implicit or explicit) to understand how a surrounding medium like water would affect the energy barrier and the stability of the charged versus neutral species.

Table 3: Computational Approach for Modeling Proton Transfer in this compound

Computational Step Description Method/Theory Expected Outcome
Geometry Optimization Finding the lowest energy structures of the reactant ion pair ([C₆H₁₁NH₃]⁺Cl⁻) and the product complex (C₆H₁₁NH₂···HCl). DFT (e.g., B3LYP functional with a suitable basis set like 6-311++G(d,p)) Optimized 3D structures and their electronic energies.
Transition State Search Locating the saddle point on the potential energy surface that connects the reactants and products. Synchronous Transit-Guided Quasi-Newton (STQN) or similar methods. The geometry of the transition state where the proton is partially bonded to both nitrogen and chlorine.
Frequency Calculation Calculating the vibrational frequencies of the optimized structures. Performed at the same level of theory as the optimization. Confirmation of minima (no imaginary frequencies) and the transition state (one imaginary frequency corresponding to the proton transfer motion). Provides the zero-point vibrational energy correction.

Vii. Thermal Behavior and Phase Transition Dynamics

Thermogravimetric Analysis (TGA) for Decomposition Pathways

A TGA study of CHAP revealed that the compound is thermally stable up to 152 °C, after which it undergoes a multi-stage decomposition process. The decomposition is characterized by distinct weight loss steps, indicating the sequential breakdown of the molecule. The first significant weight loss of 28% occurs between 152 °C and 250 °C, which is attributed to the removal of gaseous components from the material. A subsequent weight loss of 43% is observed between 250 °C and 700 °C. At the end of the analysis, a residual mass of 29.23% remains, likely corresponding to a carbonaceous residue. researchgate.net

This multi-stage decomposition is typical for organic salts, where the different components of the molecule pyrolyze at varying temperatures. For cyclohexylammonium chloride, one would anticipate a decomposition pathway that likely begins with the loss of hydrogen chloride, followed by the breakdown of the cyclohexylammonium cation. The exact temperatures and mass losses would, of course, be specific to the chloride salt.

Table 1: TGA Decomposition Stages of Cyclohexylammonium Picrate (B76445) (CHAP)

Temperature Range (°C) Weight Loss (%) Associated Process
30 - 152 0 Thermally Stable
152 - 250 28 Initial decomposition, loss of gaseous components
250 - 700 43 Further decomposition
> 700 29.23 (residue) Formation of carbonaceous residue

Data sourced from a study on Cyclohexylammonium Picrate researchgate.net

Differential Scanning Calorimetry (DSC) for Thermal Event Characterization

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the characterization of thermal events such as phase transitions and decomposition.

DSC analysis of cyclohexylammonium picrate (CHAP) shows an endothermic peak at 152 °C, which corresponds to the onset of decomposition as observed in the TGA data. researchgate.net This is followed by a prominent exothermic peak at 262 °C, indicating a significant energy-releasing decomposition event. researchgate.net The presence of both endothermic and exothermic events is characteristic of the complex thermal decomposition of many organic compounds.

For this compound, one could expect to observe an endothermic peak corresponding to its melting point, which is reported to be around 207 °C. This would likely be followed by one or more exothermic peaks at higher temperatures, corresponding to its decomposition. The specific temperatures and enthalpies of these transitions would be unique to this compound and would provide a "thermal fingerprint" of the compound.

Table 2: Thermal Events in Cyclohexylammonium Picrate (CHAP) from DSC

Temperature (°C) Type of Event Interpretation
152 Endothermic Onset of decomposition/melting
262 Exothermic Major decomposition event

Data sourced from a study on Cyclohexylammonium Picrate researchgate.net

Variable Temperature Structural Studies (e.g., PXRD, SCXRD)

Variable temperature X-ray diffraction, including both powder (PXRD) and single-crystal (SCXRD) techniques, is a powerful tool for investigating the structural changes that occur in a material as a function of temperature. These studies are crucial for understanding phase transitions.

While a detailed variable-temperature structural study specifically for this compound has not been widely reported, the crystal structure of a related salt, tris(cyclohexylammonium) chloride tetrachlorocobaltate(II), has been determined at 293 K. nih.gov Furthermore, studies on other organic ammonium (B1175870) halides, such as alkylammonium lead halide perovskites, have demonstrated the utility of variable temperature XRD in elucidating temperature-induced phase transitions. ox.ac.ukrsc.org These studies often reveal changes in crystal symmetry and lattice parameters as the temperature is varied. For example, a transition from a high-symmetry phase at higher temperatures to a lower-symmetry phase at lower temperatures is a common observation. ox.ac.ukrsc.org

For this compound, a variable-temperature XRD study would be expected to reveal changes in the crystal structure corresponding to any phase transitions. This could involve a change in the space group, a significant alteration in the unit cell dimensions, or changes in the orientation and dynamics of the cyclohexylammonium cation.

Investigation of Order-Disorder Phase Transition Mechanisms

Order-disorder phase transitions are common in crystalline solids containing molecular ions, such as alkylammonium halides. These transitions involve a change in the degree of orientational or conformational order of the molecular components within the crystal lattice.

In the context of this compound, the cyclohexylammonium cation can exist in different conformations (e.g., chair and boat) and can have different orientations within the crystal structure. At higher temperatures, the cations may have sufficient thermal energy to undergo rapid reorientation or to exist in a disordered state, where they randomly occupy multiple possible orientations or conformations. As the temperature is lowered, the system may undergo a phase transition to a more ordered state, where the cations adopt a specific, regular arrangement.

This type of order-disorder transition is often driven by the interplay of intermolecular forces, such as hydrogen bonding between the ammonium group and the chloride ions, and van der Waals interactions between the cyclohexyl rings. Molecular dynamics simulations on related alkylammonium systems have shown that the "melting" or increased rotational freedom of the alkylammonium chains is a primary driver for such phase transitions. ox.ac.ukrsc.org

Correlation between Structural Changes and Macroscopic Properties

The structural changes that occur during a phase transition have a direct impact on the macroscopic properties of the material. For instance, an order-disorder phase transition can lead to significant changes in the dielectric properties, mechanical properties, and optical properties of the crystal.

The transition from a disordered to an ordered state is often accompanied by a change in the symmetry of the crystal, which can affect its piezoelectric and ferroelectric properties. The change in the packing and intermolecular interactions during a phase transition can also alter the material's hardness, elasticity, and thermal expansion.

In the case of this compound, a detailed investigation correlating the structural changes observed through variable-temperature XRD with measurements of its physical properties across the phase transition temperature would be highly valuable. For example, a change in the dielectric constant would be expected to accompany an order-disorder transition involving the polar ammonium group. Similarly, changes in the refractive index could be correlated with alterations in the crystal packing and electron density distribution.

Viii. Future Research Directions and Emerging Paradigms

Rational Design of Novel Cyclohexylammonium-Based Materials with Tailored Properties

The future of cyclohexylammonium-based materials lies in the ability to move beyond serendipitous discovery and towards a paradigm of rational design. This approach involves the deliberate and predictable engineering of materials with specific, predetermined properties. nih.govpolimi.ittudelft.nl By systematically modifying the molecular structure of the cyclohexylammonium cation and its interactions with various anions, researchers can tailor the electronic, optical, and physical characteristics of the resulting materials.

One of the key strategies in the rational design of these materials is the application of molecular modeling and computational chemistry. nih.gov For instance, density functional theory (DFT) can be employed to predict the electronic band structure, charge transport properties, and optical absorption spectra of novel cyclohexylammonium-based hybrid perovskites. rsc.orgresearchgate.netresearchgate.net This predictive capability allows for the in-silico screening of a vast number of potential structures, identifying promising candidates for synthesis and experimental validation. The goal is to establish clear structure-property relationships that can guide the design of materials with optimized performance for specific applications.

An example of this approach is the design of 2D/3D perovskite heterojunctions for enhanced solar cell efficiency. By carefully selecting the size and functionality of the organic cation, such as cyclohexylammonium, it is possible to control the dimensionality of the perovskite layers and engineer the energy band alignment at the interface, leading to improved charge extraction and reduced recombination losses. researchgate.net The table below illustrates how the choice of the organic cation can influence key device parameters in perovskite solar cells.

Organic CationPower Conversion Efficiency (PCE)Open-Circuit Voltage (Voc)Fill Factor (FF)Reference
Cyclohexylammonium>23%1.143 V84.25% researchgate.net
Cyclohexylmethylammonium>24%-- researchgate.net
AniliniumDecreased PCE-- researchgate.net

This data underscores the profound impact of rational cation selection on the performance of perovskite solar cells. Future research will likely focus on developing a comprehensive library of cyclohexylammonium derivatives with varying functional groups to fine-tune the material properties for a wide range of applications, from optoelectronics to ferroelectrics.

Exploration of New Functionalities and Applications in Emerging Technologies

While cyclohexylammonium-based materials have already demonstrated significant promise in perovskite solar cells, future research will explore their potential in a host of other emerging technologies. The unique structural and electronic properties of these compounds make them attractive candidates for a variety of new functionalities.

One particularly promising area is in the field of nonlinear optics (NLO). scispace.comjhuapl.edu Organic NLO materials are of great interest for applications in optical communications, optical switching, and frequency conversion. scispace.comsamaterials.com The non-centrosymmetric crystal structures that can be adopted by certain cyclohexylammonium salts are a key prerequisite for second-order NLO activity. For example, bis(cyclohexylammonium) terephthalate (B1205515) and cyclohexylammonium 4-methoxy benzoate (B1203000) have been shown to exhibit second harmonic generation (SHG) efficiency. scispace.com The table below compares the SHG efficiency of these materials to the standard reference material, potassium dihydrogen phosphate (B84403) (KDP).

CompoundSHG Efficiency (vs. KDP)Reference
Bis(cyclohexylammonium) terephthalate (BCT)0.2 times less scispace.com
Cyclohexylammonium 4-methoxy benzoate (C4MB)1.3 times greater scispace.com

The higher SHG efficiency of C4MB highlights the potential for molecular engineering to enhance the NLO properties of cyclohexylammonium-based materials. scispace.com Future work in this area will involve the design and synthesis of new cyclohexylammonium salts with optimized molecular structures to maximize their NLO response.

Beyond NLO, cyclohexylammonium derivatives are being explored for their potential in polymer modification, catalysis, and energy storage. newtopchem.comeschemy.com In polymer science, cyclohexylamine (B46788), the precursor to cyclohexylammonium chloride, is used to modify the properties of polymers such as polypropylene (B1209903) and epoxy resins, enhancing their mechanical strength and thermal stability. newtopchem.com This suggests that cyclohexylammonium-based additives could be developed to impart new functionalities to a wide range of polymeric materials.

Integration with Advanced In Situ and Operando Characterization Techniques

To fully understand the structure-property-performance relationships in cyclohexylammonium-based materials, it is crucial to study them under real-world operating conditions. Advanced in situ and operando characterization techniques are indispensable tools for achieving this goal. mdpi.comnih.govresearchgate.net These techniques allow researchers to probe the dynamic changes in a material's structure, composition, and electronic properties as they are happening, providing invaluable insights into their functionality and degradation mechanisms. mdpi.comnih.govresearchgate.net

For example, in the context of perovskite solar cells, in situ grazing-incidence wide-angle X-ray scattering (GIWAXS) can be used to monitor the crystallization process of cyclohexylammonium-containing perovskite films in real-time. mdpi.comgatech.edu This allows for the optimization of fabrication parameters to achieve the desired crystal structure and morphology. gatech.edu Similarly, operando techniques such as photoluminescence and electroluminescence imaging can reveal spatial variations in the optoelectronic properties of a device during operation, helping to identify performance bottlenecks and degradation hotspots. cam.ac.uknrel.govresearchgate.net

The table below lists several advanced characterization techniques and the information they can provide for the study of cyclohexylammonium-based materials.

TechniqueInformation ProvidedApplication ExampleReference
In situ Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS)Crystal structure, orientation, and phase transitions during film formation or device operation.Optimizing the annealing process for cyclohexylammonium-based perovskite films. mdpi.comgatech.edu
Operando Photoluminescence (PL) and Electroluminescence (EL) ImagingSpatial distribution of radiative recombination, identification of defects and non-uniformities.Mapping performance losses in a cyclohexylammonium-based perovskite solar cell under illumination. cam.ac.ukresearchgate.net
In situ X-ray Photoelectron Spectroscopy (XPS)Changes in elemental composition and chemical states at surfaces and interfaces.Studying the degradation mechanisms at the interface between a cyclohexylammonium-based perovskite and the charge transport layer. cam.ac.uk
Operando Raman SpectroscopyVibrational modes of molecules, providing information on molecular structure and interactions.Probing the orientation and dynamics of the cyclohexylammonium cation within the crystal lattice under an applied electric field.-

The integration of these powerful characterization tools into the research workflow for cyclohexylammonium-based materials will be critical for accelerating their development and enabling their successful implementation in advanced technologies.

Q & A

Q. How is cyclohexylammonium chloride synthesized in laboratory settings?

this compound can be synthesized via the reaction of cyclohexylamine with hydrochloric acid or through reactions in specific solvents like carbon tetrachloride. For example, reacting equimolar amounts of diisopropyl tert-butylperoxy phosphate and cyclohexylamine in CCl₄ at 25°C yields this compound (26%) alongside other products. The solvent may influence ionic or radical pathways, though product composition remains consistent under tested conditions .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Single-crystal X-ray diffraction (SC-XRD) is the primary method for structural elucidation. Parameters such as unit cell dimensions (e.g., a = 27.9894 Å, b = 12.3088 Å, c = 19.3457 Å, β = 105.542°), R-factors (R₁ = 0.049), and hydrogen-bonding interactions (N–H⋯O, O–H⋯Cl) are analyzed. Data collection using a Nonius KappaCCD diffractometer with MoKα radiation (λ = 0.71073 Å) at 115 K ensures high-resolution structural determination .

Q. What safety precautions are recommended when handling this compound?

The compound is labeled with risk phrases R20/21/22 (harmful if inhaled, in contact with skin, or swallowed). Personal protective equipment (PPE) such as gloves and lab coats is essential. Contaminated washing water must be retained and disposed of properly to avoid environmental contamination .

Advanced Research Questions

Q. How do molecular interactions influence the crystal packing of this compound in coordination compounds?

In complexes like tris(cyclohexylammonium) cis-dichloridobis(oxalato)stannate(IV) chloride, cyclohexylammonium cations adopt chair conformations and stabilize the structure via N–H⋯O and O–H⋯Cl hydrogen bonds. These interactions create layered arrangements parallel to the (010) plane, critical for maintaining structural integrity and influencing material properties such as solubility and stability .

Q. What role does this compound play in biochemical assays?

It is used as a counterion in salts like 5-bromo-4-chloro-3-indolyl β-D-glucuronide cyclohexylammonium salt (X-gluc), a substrate for β-glucuronidase in enzymatic assays. Hydrolysis releases an indoxyl derivative, which oxidizes to form a blue chromogen, enabling detection of bacterial activity (e.g., E. coli) in diagnostic research .

Q. What are the mechanistic considerations in the formation of this compound during amine reactions?

Reactions in carbon tetrachloride may involve ionic, charge-transfer, or radical intermediates. Despite the solvent’s potential to generate amine hydrochlorides, studies show no significant variation in product distribution, suggesting a robust reaction pathway under controlled conditions .

Q. How are crystallographic data for this compound-containing complexes processed and refined?

Data refinement employs programs like SHELXL, which optimize parameters such as bond lengths, angles, and displacement factors. High-resolution data (θmax = 27.5°, Rint = 0.028) are processed using iterative least-squares methods, with final R-factors below 0.05 indicating high precision. SHELXPRO interfaces with macromolecular refinement workflows for validation .

Q. What experimental variables should be considered to optimize the yield of this compound in amine reactions?

Key variables include solvent polarity (e.g., CCl₄ for stabilizing ionic species), stoichiometry (equimolar ratios), temperature (25°C for controlled reactivity), and reaction time. Post-synthesis purification via recrystallization or chromatography may further enhance purity .

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